4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of benzodiazole, pyrrolidinone, and fluorophenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Dimethylphenoxybutyl Group: This step involves the nucleophilic substitution reaction where the dimethylphenoxybutyl group is introduced to the benzodiazole core.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of the intermediate compound to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: This step involves the coupling reaction where the fluorophenyl group is attached to the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C29H30FN3O2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H30FN3O2/c1-20-8-7-9-21(2)28(20)35-17-6-5-16-32-26-11-4-3-10-25(26)31-29(32)22-18-27(34)33(19-22)24-14-12-23(30)13-15-24/h3-4,7-15,22H,5-6,16-19H2,1-2H3 |
InChI Key |
YXUVFURIYPKIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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